2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide
Description
Properties
Molecular Formula |
C11H22N2OS |
|---|---|
Molecular Weight |
230.37 g/mol |
IUPAC Name |
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide |
InChI |
InChI=1S/C11H22N2OS/c1-8(2)6-10(12)11(14)13(3)9-4-5-15-7-9/h8-10H,4-7,12H2,1-3H3 |
InChI Key |
UOHQYWMZEIRKRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C1CCSC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-dimethylpentanoic acid with thiolane-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted amides or amines.
Scientific Research Applications
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The thiolane ring and amino group are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name: 2-Amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide
- CAS No.: 1218449-28-5
- Molecular Formula : C₁₁H₂₂N₂OS
- Molecular Weight : 230.37 g/mol
- Structural Features: Contains a pentanamide backbone with amino and methyl substituents at positions 2 and 4, respectively. The N-thiolan-3-yl group introduces a sulfur-containing tetrahydrothiophene ring, influencing its stereoelectronic properties .
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
- Structure: Lacks the amino and thiolan-3-yl groups but incorporates a methoxyphenyl substituent.
- Key Differences: Polarity: The methoxy group enhances hydrophilicity compared to the sulfur-containing thiolan-3-yl group in the target compound.
4,4-Dimethyl-N-(2,2,2-trifluoroethyl)pentanamide (138a)
- Structure : Features a trifluoroethylamine substituent instead of thiolan-3-yl.
- Synthesis: Prepared via amidation of 4,4-dimethylpentanoic acid with 2,2,2-trifluoroethylamine hydrochloride, yielding a crystalline solid (76% yield) .
- Key Differences: Electron-Withdrawing Effects: The CF₃ group increases electrophilicity, contrasting with the electron-rich thiolan-3-yl ring. Molecular Weight: 211.22 g/mol (C₉H₁₆F₃NO), lighter and more rigid due to the CF₃ group.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide
- Structure : A fentanyl analog with a piperidine core and phenethyl substituent.
- Pharmacological Relevance : Opioid receptor activity due to the piperidine-phenethyl pharmacophore .
- Key Differences :
- Complexity : Higher molecular weight (364.5 g/mol, C₂₄H₃₂N₂O) and lipophilicity, enhancing blood-brain barrier penetration.
- Biological Target : Binds to μ-opioid receptors, unlike the target compound, which lacks evident opioid activity data.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide Derivatives
- Structure : Bulky dioxoisoindolinyl and sulfamoyl groups replace the thiolan-3-yl moiety.
- Key Differences :
Structural and Functional Insights
- Amino vs. Methoxy Groups: The amino group in the target compound may enhance intermolecular interactions (e.g., hydrogen bonding) compared to the methoxy group’s steric and electronic effects .
- Discontinued Status : The target compound’s commercial discontinuation contrasts with the stable availability of simpler analogs like N-(4-methoxyphenyl)pentanamide, hinting at unresolved synthetic or stability issues .
Biological Activity
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy and applications in various fields, particularly in medicinal chemistry.
- IUPAC Name : 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide
- Molecular Formula : C₉H₁₅N₂S
- Molecular Weight : 185.29 g/mol
The biological activity of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Receptor Binding : It is hypothesized that the compound may bind to receptors involved in neurotransmission and cellular signaling pathways, although specific targets for this compound require further investigation.
Biological Activity and Efficacy
Recent studies have indicated that related compounds exhibit significant biological activities, which can provide insights into the potential effects of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide:
- Antitumor Activity : Compounds with similar structures have demonstrated potent antitumor effects by inhibiting CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines. For instance, a study reported IC50 values as low as 0.004 μM for CDK2 inhibition .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : Certain analogs have been identified as selective activators of protein phosphatases that can inhibit inflammatory pathways, suggesting potential for treating inflammatory diseases .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of compounds related to 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide:
Case Study 1: Antitumor Efficacy
A recent study on a related compound demonstrated significant tumor growth inhibition in xenograft models. The compound effectively reduced tumor size by modulating cell cycle regulators and inducing apoptosis pathways .
Case Study 2: Neuroprotective Mechanisms
Research has shown that similar compounds can protect against neurodegeneration by enhancing the activity of neuroprotective proteins and reducing apoptosis in neuronal cells. These findings suggest a potential application for treating neurodegenerative diseases .
Pharmacokinetics
Understanding the pharmacokinetic properties is critical for evaluating the therapeutic potential of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide:
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 1.91 |
| Solubility | Moderate |
| Bioavailability | To be determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
